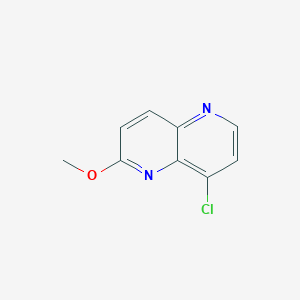

8-Chloro-2-methoxy-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAVZRJSEDSFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623779 | |

| Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249889-68-7 | |

| Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2-methoxy-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine

This guide provides a comprehensive overview of a strategic synthesis pathway for 8-Chloro-2-methoxy-1,5-naphthyridine, a key heterocyclic scaffold of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a logical progression, detailing the rationale behind the chosen reactions and providing protocols based on established chemical principles for the 1,5-naphthyridine ring system.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, is a prominent structural motif in a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing molecules that can interact with various biological targets. The strategic placement of substituents on the 1,5-naphthyridine ring is crucial for modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of a specifically substituted derivative, this compound, which serves as a valuable intermediate for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a linear sequence starting from a suitably substituted aminopyridine. The core strategy involves the initial construction of the 1,5-naphthyridine ring system, followed by the sequential introduction of the chloro and methoxy functionalities.

A plausible retrosynthetic analysis is as follows: The target molecule can be obtained via a selective nucleophilic aromatic substitution (SNAr) on a 2,8-dichloro-1,5-naphthyridine intermediate. This dichlorinated intermediate, in turn, can be synthesized from a 1,5-naphthyridine-2,8-dione precursor. The dione can be prepared by a cyclization reaction involving a substituted 3-aminopyridine.

The overall synthetic strategy is therefore broken down into three key stages:

-

Formation of the 1,5-Naphthyridine Core: Synthesis of 1,5-Naphthyridine-2,8-dione.

-

Chlorination: Conversion of the dione to 2,8-Dichloro-1,5-naphthyridine.

-

Selective Methoxylation: Regioselective substitution of one chlorine atom to yield the final product.

Stage 1: Construction of the 1,5-Naphthyridine Core

The initial and critical step is the formation of the bicyclic 1,5-naphthyridine ring system. A common and effective method for this transformation is the condensation of a 3-aminopyridine derivative with a suitable three-carbon unit, followed by cyclization. One such approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a trialkyl orthoformate.

Experimental Protocol: Synthesis of 1,5-Naphthyridine-2,8-dione

This protocol is based on established methods for the synthesis of related 1,5-naphthyridinone systems.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 eq.), Meldrum's acid (1.1 eq.), and trimethyl orthoformate (3.0 eq.) in a high-boiling point solvent such as diphenyl ether.

-

Reaction: Heat the reaction mixture to approximately 105°C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, increase the temperature of the reaction mixture to 220°C and maintain for 2 hours to facilitate the thermal cyclization.[2]

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, 1,5-Naphthyridine-2,8-dione, will often precipitate out of the solution. The crude product can be collected by filtration and washed with a suitable organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Aminopyridine | 94.11 | 1.0 |

| Meldrum's Acid | 144.12 | 1.1 |

| Trimethyl Orthoformate | 106.12 | 3.0 |

| Diphenyl Ether (Solvent) | 170.21 | - |

Stage 2: Chlorination of the Naphthyridine Core

With the 1,5-Naphthyridine-2,8-dione in hand, the next step is the conversion of the hydroxyl groups (in the tautomeric dione form) to chloro groups. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅) for enhanced reactivity.[1][3]

Experimental Protocol: Synthesis of 2,8-Dichloro-1,5-naphthyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-Naphthyridine-2,8-dione (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 1-2 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be done with extreme caution. The resulting acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates. The solid 2,8-Dichloro-1,5-naphthyridine is collected by filtration, washed with water, and dried.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 1,5-Naphthyridine-2,8-dione | 162.14 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Excess |

Stage 3: Selective Methoxylation

The final step in the synthesis is the regioselective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. In the 2,8-dichloro-1,5-naphthyridine system, the 2-position is generally more susceptible to nucleophilic attack than the 8-position. This selectivity is attributed to the electronic influence of the nitrogen atoms in the bicyclic system, which leads to greater stabilization of the Meisenheimer intermediate formed upon attack at the 2-position.

Causality of Regioselectivity

The increased reactivity at the 2-position can be rationalized by considering the resonance structures of the anionic intermediate formed during the SNAr reaction. Nucleophilic attack at the 2-position allows for the delocalization of the negative charge onto the adjacent nitrogen atom (N1), which is a highly stabilizing interaction. While attack at the 8-position also allows for delocalization onto the N1 nitrogen, the overall stabilization of the intermediate is less favorable.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the methoxylation of chloro-substituted naphthyridines.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2,8-Dichloro-1,5-naphthyridine (1.0 eq.) in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide (1.0-1.2 eq.) in methanol. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the monosubstituted product.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,8-Dichloro-1,5-naphthyridine | 199.02 | 1.0 |

| Sodium Methoxide | 54.02 | 1.0-1.2 |

| Methanol (Solvent) | 32.04 | - |

Visualization of the Synthesis Pathway

Caption: Overall synthetic workflow for this compound.

Characterization Data

While detailed experimental data for the target compound is not extensively available in the public domain, the following table provides the expected molecular formula and weight. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm the identity and purity of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,5-Naphthyridine-2,8-dione | C₈H₄N₂O₂ | 162.14 |

| 2,8-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 199.02 |

| This compound | C₉H₇ClN₂O | 194.62 |

Conclusion

The synthesis of this compound can be achieved through a robust and logical three-stage process. This guide outlines a reliable pathway involving the initial construction of the 1,5-naphthyridine core, followed by a double chlorination and a final regioselective methoxylation. The principles and protocols described herein provide a solid foundation for researchers and drug development professionals to access this valuable chemical entity for further investigation and application in medicinal chemistry.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

physicochemical properties of "8-Chloro-2-methoxy-1,5-naphthyridine"

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methoxy-1,5-naphthyridine

Section 1: Introduction and Strategic Importance

The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Comprising two fused pyridine rings, this heterocyclic system offers a rigid, planar framework with defined hydrogen bonding capabilities, making it an ideal platform for the design of targeted therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, finding application as kinase inhibitors, antimalarial agents, and antibacterial compounds.[2][3]

This guide focuses on a specific, strategically important derivative: This compound . The substitution pattern of this molecule is not arbitrary; it is designed for synthetic utility. The methoxy group (CH₃O-) at the C2 position and the chloro (Cl) group at the C8 position significantly modulate the electronic properties and reactivity of the naphthyridine core. The chloro substituent, in particular, serves as a versatile synthetic handle, acting as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1][4] This allows for the systematic and efficient diversification of the scaffold, enabling the construction of large chemical libraries for drug discovery screening. The methoxy group, an electron-donating substituent, influences the molecule's binding interactions and metabolic stability, both critical parameters in drug development.[5]

This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details a representative synthetic protocol, explores its characteristic reactivity, and discusses its applications as a pivotal intermediate for researchers in pharmacology and materials science.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific intermediate is not aggregated in a single source, a robust profile can be constructed from chemical supplier data, predictive modeling, and analysis of analogous structures.

Data Summary Table

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 249889-68-7 | [6][7] |

| Molecular Formula | C₉H₇ClN₂O | [6][8] |

| Molecular Weight | 194.62 g/mol | [6] |

| Monoisotopic Mass | 194.02469 Da | [8] |

| Physical State | White to off-white solid | Inferred from related compounds |

| Boiling Point | 287.4 ± 35.0 °C | Predicted[9] |

| Density | 1.333 ± 0.06 g/cm³ | Predicted[9] |

| XlogP | 2.1 | Predicted[8] |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Inferred from XlogP and structure[10] |

Molecular Structure & Identification: The definitive identifier for this compound is its CAS number, 249889-68-7.[6][7] The molecular formula, C₉H₇ClN₂O, and molecular weight of 194.62 g/mol are foundational for all stoichiometric calculations.[6]

Caption: Chemical structure of this compound.

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.1 indicates a moderate degree of lipophilicity.[8] This suggests that the compound will exhibit good solubility in common polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Conversely, its solubility in aqueous media is expected to be low. This profile is typical for aromatic heterocyclic compounds and is a critical consideration for reaction setup, purification (e.g., extraction vs. crystallization), and formulation for biological assays.

Section 3: Spectroscopic and Analytical Characterization

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 195.03.[8] The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent [M+H+2]⁺ peak at m/z 197.03, approximately one-third the intensity of the [M+H]⁺ peak. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry experiments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show five distinct signals:

-

A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.

-

Four signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The protons adjacent to the ring nitrogens will be the most deshielded (highest ppm). The specific shifts and coupling constants (J-values) will follow predictable patterns for a disubstituted pyridine-like system.

-

-

¹³C NMR: The spectrum will display nine signals for the nine unique carbon atoms.

-

The methoxy carbon will appear around δ 55-60 ppm.

-

The eight aromatic carbons will resonate in the δ 110-165 ppm range. Carbons directly bonded to heteroatoms (N, O, Cl) will be significantly shifted. For instance, C2 (bonded to O and N) and C8 (bonded to Cl and N) are expected to be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.

-

~1250-1300 cm⁻¹: Aryl-O (C-O) asymmetric stretching from the methoxy group.

-

~1020-1050 cm⁻¹: Aryl-O (C-O) symmetric stretching.

-

~750-850 cm⁻¹: C-Cl stretching.

Section 4: Synthesis and Chemical Reactivity

Representative Synthetic Strategy

The synthesis of substituted 1,5-naphthyridines often involves the construction of the heterocyclic core from pyridine precursors.[1][13] A robust and common strategy involves the chlorination of a naphthyridinone (or hydroxy-naphthyridine) intermediate, followed by nucleophilic substitution.[4] The chloro group at C8 can be introduced from a corresponding amino or hydroxyl precursor during the ring formation or subsequent functionalization steps.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 2,8-Dichloro-1,5-naphthyridine

This protocol describes the selective nucleophilic substitution on a dichlorinated precursor, a common method for accessing asymmetrically substituted naphthyridines.

Objective: To synthesize this compound via selective methoxylation.

Materials:

-

2,8-Dichloro-1,5-naphthyridine (1 equivalent)

-

Sodium methoxide (NaOMe), 25% solution in methanol (1.0 - 1.2 equivalents)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,8-Dichloro-1,5-naphthyridine in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the sodium methoxide solution dropwise over 10-15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and enhance selectivity for monosubstitution over disubstitution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Chemical Reactivity Profile

The reactivity is dominated by the chloro substituent, which makes the C8 position highly susceptible to nucleophilic attack.

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most synthetically valuable reaction for this compound. The electron-withdrawing nature of the fused pyridine ring system activates the C8 position for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.). This reaction is the cornerstone of creating diverse libraries of C8-substituted 1,5-naphthyridines for biological screening.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-alkyne bonds, respectively.

-

Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. If forced, substitution would likely occur at positions meta to the nitrogen atoms.

-

Reactions at Ring Nitrogens: The pyridine-like nitrogen atoms are basic and can be protonated in acidic media or alkylated to form quaternary naphthyridinium salts.

Section 5: Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the synthetic versatility endowed by the C8-chloro group.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. This naphthyridine derivative serves as a starting point for synthesizing analogs where the C8 position is functionalized with various amine-containing side chains to probe interactions with the kinase hinge region.

-

Antimalarial Drug Development: Substituted 2-amino-1,5-naphthyridines have been identified as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.[3] The 8-chloro intermediate is crucial for synthesizing these 8-amino substituted analogs.

-

Materials Science: The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The chloro group allows for its incorporation into larger polymeric or macromolecular structures.

Section 6: Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its physicochemical properties are well-suited for a range of organic transformations, and its reactivity profile, dominated by the C8-chloro group, provides a reliable and versatile handle for molecular diversification. While detailed experimental data on the standalone compound is sparse, its well-understood role as a precursor in the synthesis of complex, biologically active molecules underscores its importance in the fields of medicinal chemistry, drug discovery, and advanced materials.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. drughunter.com [drughunter.com]

- 6. This compound|8-氯-2-甲氧基-1,5-萘啶(249889-68-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 7. This compound CAS#: 249889-68-7 [chemicalbook.com]

- 8. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. 8-氯-2-甲氧基-1,5-萘啶 | 249889-68-7 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 12. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 13. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Chloro-2-methoxy-1,5-naphthyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 8-Chloro-2-methoxy-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will delve into its fundamental properties, logical synthetic pathways, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Compound Identification and Physicochemical Profile

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The specific placement of the chloro and methoxy groups on the 1,5-naphthyridine core imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

-

Chemical Name: this compound

-

Molecular Weight: 194.62 g/mol [3]

-

InChI Key: OPAVZRJSEDSFMQ-UHFFFAOYSA-N[4]

Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [3][4] |

| Molecular Weight | 194.62 g/mol | [3] |

| Monoisotopic Mass | 194.02469 Da | [4] |

| SMILES | COC1=NC2=C(C=CN=C2C=C1)Cl | [4] |

| XlogP (Predicted) | 2.1 | [4] |

Strategic Synthesis of the 1,5-Naphthyridine Core

The synthesis of substituted 1,5-naphthyridines can be approached through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. A common and effective strategy involves a modified Skraup synthesis or a Gould-Jacobs reaction followed by subsequent functionalization.

A plausible synthetic pathway to this compound would likely involve the initial construction of a di-substituted naphthyridine ring system, followed by the introduction of the methoxy group. For instance, a di-chloro precursor could be selectively methoxylated.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual synthetic pathway. The key is the strategic construction of the bicyclic system from a suitably substituted aminopyridine, followed by functional group interconversion.

Caption: Conceptual synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[5][6] The introduction of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Role as a Key Intermediate:

This compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The chlorine atom at the 8-position is a key functional handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

Therapeutic Potential of Derivatives:

Derivatives of substituted naphthyridines have demonstrated a broad range of biological activities, including:

-

Anticancer Agents: Many naphthyridine derivatives function as inhibitors of crucial cellular enzymes like topoisomerases and kinases.[5] For example, structurally related benzo[b][4][8]naphthyridines have shown promise as topoisomerase I inhibitors.[5] The general mechanism involves the stabilization of the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells.

-

Antimicrobial Agents: The naphthyridine core is also found in compounds with antibacterial properties, often targeting bacterial DNA gyrase.[9]

-

BET Bromodomain Inhibitors: Fused 1,5-naphthyridines have been identified as potent inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins, which are epigenetic readers involved in transcriptional regulation and are implicated in cancer and inflammation.[5]

Proposed Mechanism of Action for Derivatives:

The following diagram illustrates a generalized mechanism for how a naphthyridine-based compound might act as a topoisomerase inhibitor.

Caption: Inhibition of Topoisomerase I by a naphthyridine derivative.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol provides a representative example of how this compound can be used as a substrate in a nucleophilic aromatic substitution reaction to generate a library of derivatives.

Objective: To synthesize a series of 8-substituted-2-methoxy-1,5-naphthyridines via SNAr reaction.

Materials:

-

This compound

-

A selection of primary or secondary amines (e.g., aniline, morpholine, piperidine)

-

A suitable solvent (e.g., DMF, DMSO, or NMP)

-

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).

-

Addition of Amine: Add the desired amine nucleophile (1.1 - 1.5 eq). The slight excess ensures complete consumption of the starting material.

-

Addition of Base and Solvent: Add the base (2.0 - 3.0 eq) and the solvent. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-substituted-2-methoxy-1,5-naphthyridine.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

This protocol serves as a foundational template that can be optimized for different amine nucleophiles to rapidly generate a diverse library of compounds for biological screening.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of the chloro substituent provide a reliable platform for the synthesis of novel, biologically active molecules. Understanding its synthesis, properties, and reactivity is crucial for medicinal chemists aiming to develop next-generation therapeutics targeting a range of diseases, from cancer to infectious agents.

References

- 1. This compound|8-氯-2-甲氧基-1,5-萘啶(249889-68-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. 8-氯-2-甲氧基-1,5-萘啶 | 8-Chloro-2-methoxy-1,5-naphthyridin | 249889-68-7 - 乐研试剂 [leyan.com]

- 3. 8-氯-2-甲氧基-1,5-萘啶 | 249889-68-7 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine | 915977-11-6 | QLB97711 [biosynth.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-methoxy-1,5-naphthyridine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 8-Chloro-2-methoxy-1,5-naphthyridine, a substituted heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the naphthyridine scaffold in biologically active compounds. Understanding its detailed atomic and molecular structure is paramount for predicting its chemical behavior, designing derivatives, and elucidating its mechanism of action in biological systems.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to present a predicted yet scientifically rigorous analysis. The methodologies and interpretations herein are designed to be a self-validating system, grounded in authoritative principles of organic spectroscopy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the known chemical shifts of the parent 1,5-naphthyridine and the well-established substituent effects of the chloro and methoxy groups.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region corresponding to the four protons on the naphthyridine core, and one signal in the aliphatic region for the methoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.9 - 7.1 | d | J ≈ 8.5 |

| H-4 | ~7.9 - 8.1 | d | J ≈ 8.5 |

| H-6 | ~8.5 - 8.7 | d | J ≈ 4.5 |

| H-7 | ~7.4 - 7.6 | d | J ≈ 4.5 |

| -OCH₃ | ~4.0 - 4.2 | s | - |

Interpretation and Rationale:

-

-OCH₃ group: The methoxy protons are expected to appear as a singlet in the range of 4.0-4.2 ppm. This downfield shift compared to a typical aliphatic methoxy group is due to the attachment to an electron-deficient aromatic ring.

-

H-3 and H-4: These protons form an AX spin system. H-4 is deshielded by the adjacent nitrogen atom (N-5) and is expected to resonate at a lower field (~7.9-8.1 ppm) compared to H-3 (~6.9-7.1 ppm). The methoxy group at C-2 is electron-donating, which will shield the ortho proton H-3, causing it to appear at a relatively higher field. The coupling between them will result in two doublets with a typical ortho-coupling constant of approximately 8.5 Hz.

-

H-6 and H-7: These protons also form an AX spin system. H-6 is significantly deshielded by the adjacent nitrogen atom (N-5) and will appear at the lowest field in the aromatic region (~8.5-8.7 ppm). The chlorine atom at C-8 will have a deshielding effect on the ortho proton H-7, but this is counteracted by the para-relationship to the electron-donating methoxy group. Thus, H-7 is expected around 7.4-7.6 ppm. The coupling between H-6 and H-7 will result in two doublets with a smaller coupling constant of about 4.5 Hz, which is characteristic of coupling across a pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~110 - 115 |

| C-4 | ~135 - 140 |

| C-4a | ~148 - 152 |

| C-6 | ~150 - 155 |

| C-7 | ~120 - 125 |

| C-8 | ~140 - 145 |

| C-8a | ~145 - 150 |

| -OCH₃ | ~53 - 57 |

Interpretation and Rationale:

-

-OCH₃ Carbon: The methoxy carbon will appear in the aliphatic region, typically between 53 and 57 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the substituents.

-

C-2 and C-8: These carbons are directly attached to electronegative atoms (oxygen and chlorine, respectively) and are expected to be significantly downfield. C-2, bonded to the methoxy group, will likely be the most downfield signal in the spectrum.

-

C-4a, C-8a, C-6: These carbons are adjacent to nitrogen atoms and will also be deshielded, appearing at a lower field.

-

C-3 and C-7: These carbons are not directly bonded to heteroatoms or electron-withdrawing groups and are expected to be at a relatively higher field in the aromatic region. The electron-donating effect of the methoxy group will further shield C-3.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 125 MHz for ¹³C) is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-Cl bond.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1600 - 1450 | Strong-Medium | C=C and C=N stretching in the aromatic rings |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1050 - 1000 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| ~750 - 700 | Medium-Strong | C-Cl stretching |

Interpretation and Rationale:

The presence of sharp peaks just above 3000 cm⁻¹ is indicative of aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy group. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the conjugated π-system of the naphthyridine core. The most diagnostic peaks will be the strong C-O stretching bands of the aryl ether and the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 194/196 | High | Molecular ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 179/181 | Moderate | [M - CH₃]⁺ |

| 151/153 | Moderate | [M - CH₃ - CO]⁺ |

| 159 | Low | [M - Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak is expected at m/z 194. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 196 with an intensity of approximately one-third of the M+ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pathway: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation at m/z 179/181. This can be followed by the loss of carbon monoxide (CO) to give an ion at m/z 151/153. The loss of a chlorine radical (•Cl) is also possible, leading to a peak at m/z 159.

Proposed Fragmentation Pathway

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By combining the principles of NMR, IR, and MS, a comprehensive structural characterization can be achieved. The provided protocols offer a standardized approach for obtaining high-quality data, while the interpretations, grounded in established spectroscopic theory, serve as a robust framework for the structural elucidation of this and related heterocyclic compounds. For definitive structural confirmation, the acquisition of experimental data and its comparison with the predictions outlined in this guide is the recommended course of action.

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methoxy-1,5-naphthyridine

This guide provides a comprehensive technical overview of the methodologies and scientific principles for evaluating the solubility and stability of 8-Chloro-2-methoxy-1,5-naphthyridine. Tailored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying rationale, ensuring a robust and scientifically sound approach to characterizing this promising heterocyclic compound.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the naphthyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a chloro substituent and a methoxy group on the naphthyridine core is anticipated to modulate its physicochemical properties, which in turn will profoundly influence its behavior in biological systems and its viability as a drug candidate.

The chloro group, being electron-withdrawing and lipophilic, can enhance membrane permeability and binding interactions, but may also impact metabolic stability.[1][2] The methoxy group, also lipophilic, can influence solubility and metabolic pathways.[3] A thorough understanding of the solubility and stability of this compound is therefore not merely a routine characterization step but a critical component of its preclinical development, informing formulation strategies, predicting in vivo performance, and ensuring the integrity of biological assay data.

This guide will delineate the experimental framework for a comprehensive assessment of these key parameters.

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations. For this compound, a molecule with a predicted XlogP of 2.1, understanding its aqueous and organic solvent solubility is paramount. Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture.

Theoretical Considerations

The 1,5-naphthyridine core contains nitrogen atoms capable of hydrogen bonding, which may contribute to aqueous solubility. However, the aromatic system and the chloro and methoxy substituents increase the molecule's lipophilicity, likely resulting in poor aqueous solubility. It is hypothesized that the solubility of this compound will be pH-dependent due to the basicity of the naphthyridine nitrogens.

Experimental Protocols

This high-throughput screening method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[6][7]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in scattering indicates precipitation.[5]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[5]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

This method determines the true equilibrium solubility of the solid compound and is crucial for lead optimization and preformulation studies.[8][9][10]

Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

HPLC-UV Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. The detection wavelength should be set at the λmax of the compound.

-

-

pH Measurement: For aqueous samples, measure the final pH of the saturated solution.

Data Presentation:

| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| pH 3.0 Buffer | 25 | Experimental Value | Experimental Value |

| pH 5.0 Buffer | 25 | Experimental Value | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value | Experimental Value |

| pH 9.0 Buffer | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Propylene Glycol | 25 | Experimental Value | Experimental Value |

Visualization of Solubility Workflow

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

Part 2: Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[12]

Forced Degradation (Stress Testing) Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient.[13][14]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

-

Stress Conditions (as per ICH Q1A(R2)): [13]

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[13]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[13]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

-

Thermal Degradation: The solid compound is exposed to 105°C for 24 hours.

-

Photostability (as per ICH Q1B): Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17] A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.[18]

-

-

Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products.[19][20][21]

-

Analyze the stressed samples by HPLC-UV, quantifying the parent compound and detecting any degradation products.

-

Calculate the percentage of degradation.

-

For identification of major degradation products, utilize LC-MS to obtain molecular weights and fragmentation patterns.[22][23][24] Further structural elucidation can be achieved by isolating the degradants and performing NMR spectroscopy.[22][23]

-

Data Presentation:

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |

| 0.1 M HCl | 8 hours | 60°C | Experimental Value | Experimental Value |

| 0.1 M NaOH | 8 hours | 60°C | Experimental Value | Experimental Value |

| 3% H₂O₂ | 24 hours | Room Temp | Experimental Value | Experimental Value |

| Thermal (Solid) | 24 hours | 105°C | Experimental Value | Experimental Value |

| Photostability | Per ICH Q1B | Controlled | Experimental Value | Experimental Value |

pH-Rate Profile

Objective: To determine the rate of degradation of this compound as a function of pH.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2 to 10).

-

Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C, 60°C, or 70°C).

-

Time-Point Analysis: At various time points, withdraw aliquots and analyze them using the stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k). A plot of log(k) versus pH will reveal the pH-rate profile and indicate the pH of maximum stability.

Visualization of Stability Testing Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. evotec.com [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. sgs.com [sgs.com]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. m.youtube.com [m.youtube.com]

- 19. scispace.com [scispace.com]

- 20. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eureka.patsnap.com [eureka.patsnap.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

Unlocking the Therapeutic Promise of 8-Chloro-2-methoxy-1,5-naphthyridine: A Technical Guide to Putative Biological Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological targets of the novel heterocyclic compound, 8-Chloro-2-methoxy-1,5-naphthyridine. In the absence of extensive direct biological data for this specific molecule, this document leverages a robust, analogy-based approach, drawing upon the well-documented activities of the broader 1,5-naphthyridine and benzo[b][1][2]naphthyridine families. Our analysis points towards promising avenues of investigation, primarily in the realms of oncology and infectious diseases, with a focus on topoisomerase inhibition and antiprotozoal activity. This guide is designed to be a foundational resource, offering not just a summary of existing knowledge but a practical roadmap for future research and development.

The 1,5-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in compounds exhibiting a wide spectrum of biological activities.[3][4] Derivatives of this scaffold have been shown to interact with a variety of biological targets, leading to their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][5] The specific substitutions on the 1,5-naphthyridine ring, such as the chloro and methoxy groups in this compound, are expected to significantly modulate its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

Primary Putative Target Class: DNA Topoisomerases

A significant body of evidence points to DNA topoisomerases as a primary target for naphthyridine derivatives.[6][7] These essential enzymes regulate the topological state of DNA, playing a critical role in replication, transcription, and DNA repair. Their inhibition can lead to the accumulation of DNA strand breaks and subsequent induction of apoptosis in rapidly proliferating cells, making them attractive targets for anticancer therapy.

Mechanistic Insights from Analogs

Fused 1,5-naphthyridine derivatives, such as benzo[b][1][2]naphthyridines, have demonstrated notable cytotoxicity against various cancer cell lines.[1] For instance, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][2]naphthyridin-10-amine has been shown to inhibit topoisomerase I (Top1) activity.[1] This inhibition is often achieved by stabilizing the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand. This mechanism is reminiscent of the action of established Top1 inhibitors like camptothecin.

The proposed mechanism of action for this compound as a topoisomerase I inhibitor is illustrated below.

Caption: Proposed mechanism of Topoisomerase I inhibition.

Experimental Workflow for Target Validation

To empirically validate whether this compound targets topoisomerases, a structured experimental approach is recommended.

Caption: Experimental workflow for validating topoisomerase inhibition.

Detailed Protocol: Topoisomerase I Relaxation Assay

Objective: To determine the in vitro inhibitory effect of this compound on human topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., from a commercial supplier)

-

Supercoiled plasmid DNA (e.g., pHOT1)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add components in the following order:

-

Nuclease-free water to final volume

-

2 µL of 10x Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Serial dilutions of this compound (e.g., final concentrations of 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (camptothecin).

-

-

Add 1 unit of human Topoisomerase I to each reaction tube, except for a negative control (no enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Interpretation: In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a series of topoisomers that migrate slower than the supercoiled form. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled state. The concentration-dependent inhibition can be quantified by densitometry.

Secondary Putative Target: Antimalarial Activity

The 1,5-naphthyridine scaffold is a key component of the antimalarial drug Pyronaridine.[1][8][9] Pyronaridine is a benzo[b][1][2]naphthyridine derivative with a 7-chloro and a 2-methoxy substitution pattern, which is structurally analogous to the compound of interest. This strong precedent suggests that this compound could possess antimalarial properties.

Potential Mechanism of Action

The antimalarial activity of compounds like Pyronaridine is often attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Pyronaridine is thought to inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

Other Potential Target Classes

While topoisomerase inhibition and antimalarial activity represent the most promising avenues, the versatility of the naphthyridine scaffold suggests other potential targets worth considering in a broader screening strategy.

-

Kinases: While less documented for the 1,5-isomer compared to other naphthyridines, the general ability of heterocyclic compounds to act as ATP-competitive inhibitors of protein kinases warrants investigation. A broad kinase panel screening could reveal unexpected activities.

-

DNA Gyrase: Some naphthyridine derivatives, particularly the 1,8-isomers, are known to inhibit bacterial DNA gyrase, a type II topoisomerase.[10] Although structurally distinct, this suggests that this compound could be evaluated for antibacterial activity.

Summary of Analog Activity

To provide a clearer perspective, the following table summarizes the reported biological activities of structurally related 1,5-naphthyridine derivatives.

| Compound Class | Specific Example | Reported Biological Activity | Potential Target(s) | Reference(s) |

| Benzo[b][1][2]naphthyridines | 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][2]naphthyridin-10-amine | Anticancer, Cytotoxicity | Topoisomerase I | [1] |

| Phenyl-1,5-naphthyridines | Various derivatives | Antiproliferative | Topoisomerase I | [6][7] |

| Indeno-1,5-naphthyridines | Various derivatives | Antiproliferative | Topoisomerase I | [6][7] |

| Benzo[b][1][2]naphthyridines | Pyronaridine | Antimalarial | Hematin polymerization | [1][8][9] |

| Canthinone-type 1,5-Naphthyridines | Canthin-6-one | Anti-inflammatory, Antiparasitic, Anticancer | Pro-inflammatory mediators (TNF-α, IL-1β, etc.) | [3][4] |

Conclusion and Future Directions

While direct biological data for this compound is currently limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a therapeutic agent, particularly in oncology and infectious diseases. The most compelling hypothesis is its action as a topoisomerase I inhibitor, a mechanism shared by several other 1,5-naphthyridine derivatives. Furthermore, its structural similarity to a key component of the antimalarial drug Pyronaridine provides a strong rationale for investigating its antiplasmodial activity.

The experimental protocols and workflows outlined in this guide provide a clear and logical path for the initial biological characterization of this compound. A thorough investigation beginning with broad cytotoxicity screening, followed by specific enzymatic and cell-based assays, will be crucial in elucidating its mechanism of action and validating its potential as a lead compound for drug development. The exploration of this and other novel 1,5-naphthyridine derivatives holds significant promise for the discovery of new and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][1,5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. mdpi.com [mdpi.com]

in silico modeling of "8-Chloro-2-methoxy-1,5-naphthyridine" interactions

An In-Depth Technical Guide to the In Silico Modeling of 8-Chloro-2-methoxy-1,5-naphthyridine Interactions

Abstract

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential as anticancer agents through the inhibition of targets like topoisomerases and bromodomains.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of This compound , a representative member of this class. As the specific biological targets of this particular compound are not extensively documented in public literature, we will use the first bromodomain of BRD4 (BRD4(1)), a well-established cancer target inhibited by similar heterocyclic compounds, as a case study to demonstrate a robust and scientifically rigorous computational workflow.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for molecular docking and molecular dynamics simulations.

Introduction: The Rationale for In Silico Investigation

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions at an atomic level.[3] For novel or under-characterized compounds like this compound, computational methods provide a critical first step in hypothesizing potential mechanisms of action, identifying likely biological targets, and guiding further experimental validation.

This guide is structured to provide a self-validating system of protocols. We begin with molecular docking to generate a plausible binding hypothesis, followed by molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex over time. This multi-step approach enhances the confidence in the predicted interaction model.

Workflow Overview

The overall computational workflow is designed to move from a static prediction of binding to a dynamic analysis of the complex's behavior in a simulated physiological environment.

Caption: Overall workflow for in silico interaction modeling.

Part I: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[3][4] This step is crucial for generating an initial, static model of the protein-ligand complex. We will utilize AutoDock Vina, a widely used and validated docking software.[3]

Protocol 2.1: Target and Ligand Preparation

Causality: Proper preparation of both the protein and ligand is paramount for a successful docking simulation. This involves removing extraneous molecules, adding necessary hydrogen atoms, and assigning correct atomic charges, as these factors directly influence the calculation of interaction energies.[5]

Step-by-Step Methodology:

-

Obtain Protein Structure: Download the crystal structure of the target protein, for instance, the first bromodomain of human BRD4 (PDB ID: 3MXF), from the RCSB Protein Data Bank.

-

Prepare the Receptor (Using AutoDock Tools):

-

Load the PDB file into AutoDock Tools.[5]

-

Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogens, as crystal structures often lack them.

-

Compute Gasteiger charges, which are essential for the scoring function.

-

Save the prepared receptor in the .pdbqt format, which includes charge and atom type information.

-

-

Prepare the Ligand:

-

The structure of this compound can be obtained from PubChem (CID 22244395) or drawn using chemical sketcher software.[6]

-

Generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Load the ligand into AutoDock Tools, assign Gasteiger charges, define the rotatable bonds, and save it in the .pdbqt format.[7]

-

Protocol 2.2: Docking Simulation with AutoDock Vina

Causality: The docking process requires defining a search space (a "grid box") on the receptor where the algorithm will attempt to place the ligand. The size and location of this box are critical; it should encompass the known or predicted binding site to ensure a comprehensive search of relevant poses.[5]

Step-by-Step Methodology:

-

Define the Search Space:

-

Identify the binding site of BRD4(1). For this target, it is a well-characterized acetyl-lysine binding pocket.

-

In AutoDock Tools, center the grid box on this binding site. A typical size for a small molecule would be 25x25x25 Å to allow for sufficient conformational sampling.[3]

-

Note the coordinates of the center and the size of the box.

-

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

-

Run the Simulation: Execute AutoDock Vina from the command line:

-

Analyze Results:

-

Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[3]

-

Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, ChimeraX) to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

-

Data Presentation: Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

| 1 | -8.5 | Trp81, Pro82, Asn140 | Hydrophobic, H-Bond |

| 2 | -8.2 | Trp81, Tyr97, Asn140 | Hydrophobic, H-Bond |

| 3 | -7.9 | Val87, Leu92, Leu94 | Hydrophobic |

Note: The data in this table is illustrative. Actual results will be generated by the simulation.

Part II: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the system, allowing us to assess the stability of the predicted binding pose in a more realistic, solvated environment.[8][9] We will use GROMACS, a high-performance MD engine.[8][10]

Caption: Step-by-step workflow for a GROMACS MD simulation.

Protocol 3.1: System Preparation for GROMACS

Causality: An MD simulation requires a "topology" file, which describes the bonded and non-bonded parameters for every atom in the system based on a chosen force field. The system must also be placed in a periodic box, solvated with water molecules, and neutralized with ions to mimic physiological conditions.[9][11]

Step-by-Step Methodology:

-

Prepare the Complex: Start with the PDB file of the top-ranked docked pose from Part I.

-

Generate Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology for the protein. You will need to select a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P).[9]

-

Generate Ligand Topology: This is a critical step. The ligand's topology is not included in standard force fields. Use a server like the Automated Topology Builder (ATB) or a tool like AmberTools' antechamber to generate parameters compatible with your chosen protein force field.[7]

-

Combine Topologies: Merge the protein and ligand topology files and create a single coordinate file for the complex.

-

Create the Simulation Box: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Solvation: Use gmx solvate to fill the box with water molecules.

-

Adding Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

Protocol 3.2: Simulation and Analysis

Causality: The system is not initially at its energetic minimum or thermal equilibrium. Energy minimization removes steric clashes, and a two-stage equilibration process (NVT and NPT ensembles) gradually brings the system to the desired temperature and pressure before the final "production" run where data is collected.[9][12]

Step-by-Step Methodology:

-

Energy Minimization: Run a steep descent energy minimization to relax the system.

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the temperature to stabilize. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[9]

-

NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density of the system. Position restraints are often maintained but may be relaxed.[9]

-

Production MD: Run the final production simulation (e.g., 50-100 ns) without position restraints. This trajectory will be used for analysis.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD suggests the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

-

Part III: Binding Free Energy Estimation